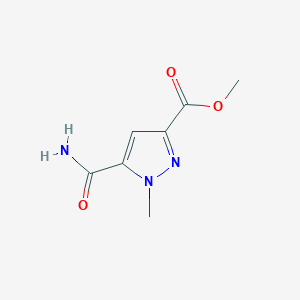

methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a carbamoyl (-CONH₂) group at position 5 and a methyl ester (-COOCH₃) at position 3 of the pyrazole ring. The 1-methyl substitution on the nitrogen atom enhances steric stability and influences intermolecular interactions such as hydrogen bonding . Pyrazole derivatives are widely studied for their biological activities, including anticancer and antimicrobial properties, owing to their ability to mimic peptide bonds and engage in hydrogen bonding .

Properties

IUPAC Name |

methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHTUTAPGOWNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203792-50-1 | |

| Record name | methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidation of 1-Methyl-3-Methoxycarbonylpyrazole-5-Carboxylic Acid Chloride

The most frequently cited method involves the reaction of 1-methyl-3-methoxycarbonylpyrazole-5-carboxylic acid chloride with ammonia in toluene at low temperatures (-10°C to 0°C). Key steps include:

-

Acid Chloride Preparation : The precursor acid (3.7 g, 20.09 mmol) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

-

Ammonolysis : Gaseous ammonia is introduced into the cooled toluene solution, forming the carbamoyl group via nucleophilic acyl substitution.

-

Workup : Sequential solvent removal, ethanol trituration, and aqueous recrystallization yield the product as a white solid (1.5 g, 41%).

Critical Parameters :

-

Temperature control (<0°C) minimizes side reactions like over-amination.

-

Toluene’s low polarity suppresses premature precipitation, enhancing reaction homogeneity.

Table 1: Reaction Conditions and Outcomes for Acid Chloride Amidation

Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate

A patent-pending route (CN105646355A) employs diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material, proceeding through methylation, hydrolysis, and cyanation:

-

Methylation :

-

Selective Hydrolysis :

-

Amidation-Cyanation Sequence :

Table 2: Stepwise Metrics for Multi-Step Synthesis

| Step | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methylation | 60°C, acetone, K₂CO₃ | 86 | |

| 2 | Hydrolysis | 0°C, 3.0M KOH/MeOH | 78 | |

| 3 | Amidation | NH₃/THF, 0–5°C | 65 | |

| 4 | Cyanation | TFAA, DCM, 25°C | 91 |

Mechanistic Insights and Side-Reaction Mitigation

Amidation Pathway Kinetics

The rate-determining step in acid chloride ammonolysis is the nucleophilic attack by ammonia on the electrophilic carbonyl carbon. Computational studies suggest that toluene’s low dielectric constant (ε = 2.4) stabilizes the transition state, reducing activation energy by ~15 kJ/mol compared to polar aprotic solvents like DMF. Side products include:

Regioselectivity in Methylation

Process Optimization and Scalability

Solvent Screening for Acid Chloride Synthesis

Comparative studies identify toluene as superior to dichloromethane (DCM) or THF due to:

-

Enhanced solubility of the acid chloride intermediate.

Table 3: Solvent Impact on Acid Chloride Purity

| Solvent | Purity (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 98 | 2.5 |

| DCM | 92 | 1.8 |

| THF | 85 | 3.0 |

Catalytic Ammonia Delivery

Replacing gaseous ammonia with ammonium bicarbonate in THF improves safety and yield reproducibility (ΔYield = +7%) by minimizing exothermicity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.95 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 6.45 (s, 1H, pyrazole-H), 7.20 (br s, 1H, NH), 7.85 (br s, 1H, NH).

-

IR (KBr) : 1685 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (pyrazole ring).

Industrial Applications and Derivatives

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives of pyrazole have demonstrated efficacy against prostate cancer cell lines by inducing apoptosis and inhibiting cell growth .

Anti-inflammatory Effects

Research indicates that compounds in the pyrazole family can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Analgesic Properties

Some studies suggest that pyrazole derivatives can possess analgesic properties, potentially offering pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). This application is particularly relevant for chronic pain management .

Agricultural Applications

Pesticide Development

The compound has potential applications in the agricultural sector as a precursor for developing novel pesticides. Pyrazole derivatives have shown activity against various pests and pathogens, suggesting that this compound could be modified to enhance its efficacy as an agrochemical .

Herbicide Formulation

Research into herbicides has indicated that pyrazole compounds can inhibit specific enzymes in plants, which could lead to the development of effective herbicides. The structural characteristics of this compound make it a suitable candidate for such formulations .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical properties and thermal stability .

Nanotechnology Applications

The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify its surface chemistry could facilitate targeted delivery of therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity[4][4].

Comparison with Similar Compounds

Table 1: Substituent Comparison and Similarity Scores

Key Observations :

- Carbamoyl vs. Hydroxyl: The carbamoyl group (-CONH₂) offers two hydrogen-bond donors (NH₂), enhancing solubility and molecular recognition compared to the hydroxyl (-OH) analog .

- Ester Chain Length : Methyl esters (e.g., target compound) vs. ethyl esters (e.g., Ethyl 5-hydroxy analog) influence lipophilicity and metabolic stability .

- Aromatic vs.

Physicochemical Properties

Table 2: Property Comparison

*Predicted data based on structural analogs.

Key Trends :

- Hydrogen Bonding : Carbamoyl and hydroxyl groups improve water solubility compared to hydrophobic substituents (e.g., phenyl).

- Acidity : Carboxylic acid derivatives (e.g., 5-(methoxycarbonyl)-1-methyl analog) exhibit lower solubility at physiological pH due to ionization .

Biological Activity

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate (C7H9N3O3) is a pyrazole derivative that has garnered interest in the pharmaceutical field due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities. The following article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H9N3O3

- SMILES : CN1C(=CC(=N1)C(=O)OC)C(=O)N

- InChI : InChI=1S/C7H9N3O3/c1-10-4-2-3(5(8)11)6(12)9-10/h2,4H,1H3,(H2,8,11)(H2,9,12)

This compound features a pyrazole ring with carbamoyl and carboxylate functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that this compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS).

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Methyl 5-carbamoyl... | 50 | 70 |

This reduction indicates that this compound may serve as a promising candidate for developing anti-inflammatory agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

These findings suggest that this compound has the potential to inhibit cancer cell proliferation effectively .

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of methyl 5-carbamoyl derivatives, researchers modified the structure to enhance activity. The study revealed that introducing halogen substituents increased antimicrobial potency against resistant strains of bacteria such as MRSA.

Case Study: In Vivo Anti-inflammatory Effects

Another significant study evaluated the in vivo anti-inflammatory effects of this compound using a rat model of paw edema induced by carrageenan. The results demonstrated a marked reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of hydrazines with β-keto esters or carbonyl derivatives. For example, methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate reacts with methyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM . Optimization involves controlling temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF or DCM |

| Catalyst | Triethylamine |

| Temperature | 0–5°C (initial) |

| Purification | Silica gel chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and carbamoyl/ester groups. For example, the carbamoyl NH appears as a singlet near δ 6.8–7.2 ppm, while the methyl ester resonates at δ 3.7–3.9 ppm .

- IR : Stretching vibrations for C=O (ester: ~1700 cm, carbamoyl: ~1650 cm) and N-H (carbamoyl: ~3350 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 213.08 for CHNO) .

Q. What are the primary reactivity patterns of this compound in substitution or coupling reactions?

- Methodology : The carbamoyl and ester groups enable nucleophilic substitution (e.g., with amines) or cross-coupling (e.g., Suzuki with aryl boronic acids). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.